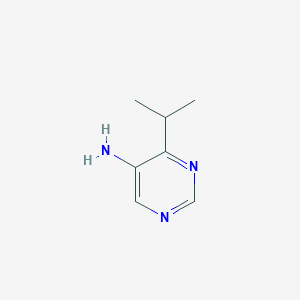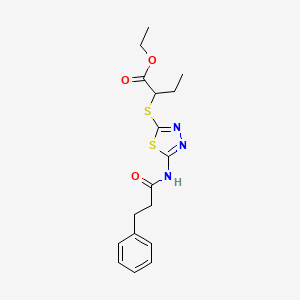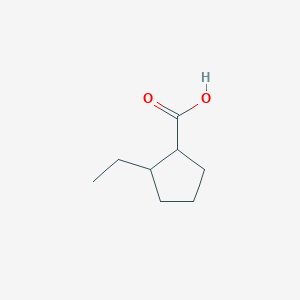![molecular formula C23H23N5OS B2804082 1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline CAS No. 832680-30-5](/img/structure/B2804082.png)
1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound featuring a triazole ring linked to an indole moiety. This compound integrates several pharmacophoric structures that might offer notable biological activities, making it an intriguing subject for research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline involves multiple steps, beginning with the formation of the triazole ring Typically, the synthesis proceeds via the cyclization of substituted hydrazides and thiosemicarbazides under appropriate conditions to yield the triazole ring The addition of indole groups usually involves nucleophilic substitution reactions
Industrial Production Methods
For industrial production, the scalability of these synthetic methods often requires optimizing reaction conditions, such as temperature, solvents, and catalysts, to enhance yields and purity. Continuous flow chemistry might be used to achieve consistent production rates and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo a variety of reactions, including:
Oxidation: : Can occur at the indole ring, particularly at the 3-position.
Reduction: : Typically at the triazole ring or carbonyl functionalities.
Substitution: : Nucleophilic substitution reactions are common at the indole nitrogen and triazole positions.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide or permanganate, reducing agents like lithium aluminium hydride, and nucleophiles such as amines and thiols. Typical conditions may involve standard organic solvents (e.g., dichloromethane, ethanol) and controlled temperatures.
Major Products
The major products formed from these reactions generally depend on the substituents and the exact reaction conditions but might include various oxidized indole derivatives, reduced triazole rings, and substituted tetrahydroquinoline structures.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline is of interest due to its potential as a building block for more complex molecules. It can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound may exhibit significant pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Industry
Industrial applications could include its use as a precursor for producing specialized chemicals or as part of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action for this compound often revolves around its interactions with specific molecular targets, such as enzymes or receptors. For instance, the indole and triazole moieties might bind to enzyme active sites, inhibiting their activity. The pathways involved could include signal transduction pathways in cells, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline stands out due to its combined structure of indole, triazole, and tetrahydroquinoline. Similar compounds include:
1-(1H-indol-3-yl)-1H-tetrazole
2-(1H-indol-3-yl)-4,5-dihydro-1H-imidazole
1-(1H-indol-3-yl)-4,5-dihydro-1H-1,2,4-triazole-3-thiol
These compounds share common functional groups but differ in terms of their overall chemical structure and potential activities.
Hope this gives you a comprehensive view of this compound! Is there anything more specific you’d like to dive into?
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-2-27-22(18-14-24-19-11-5-4-10-17(18)19)25-26-23(27)30-15-21(29)28-13-7-9-16-8-3-6-12-20(16)28/h3-6,8,10-12,14,24H,2,7,9,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKAAKSNEMQNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid](/img/structure/B2804002.png)


![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-hydroxypyridine-3-carboxamide](/img/structure/B2804008.png)

![4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B2804010.png)
![6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] hydrochloride](/img/structure/B2804011.png)
![6-{[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2804013.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2804014.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2804016.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2804017.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2804018.png)

